N-(3-Chloro-4-fluorophenyl)-2,4-dinitrobenzamide is synthesized through a multistep process involving the displacement of the chloro group from methyl chlorodinitrobenzoates or the corresponding carboxamides with diethanolamine. [] Subsequent dimesylation and mesylate displacement with lithium chloride complete the synthesis. []
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2,4-dinitrobenzamide exploits the difference in oxygen levels between normal and hypoxic cells. [] Under hypoxic conditions, the compound undergoes enzymatic reduction, generating cytotoxic radicals that induce DNA damage, ultimately leading to cell death. [] In normal oxygenated cells, this reduction process is less efficient, thereby minimizing damage to healthy tissues. []
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: